2-(Methylthio)phenyl isocyanate
Overview
Description
2-(Methylthio)phenyl isocyanate is an organic compound with the molecular formula CH₃SC₆H₄NCO. It is a derivative of phenyl isocyanate, where a methylthio group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylthio)phenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-(methylthio)aniline with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows:
CH3SC6H4NH2+COCl2→CH3SC6H4NCO+2HCl
This reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe production. The use of automated systems helps in maintaining precise control over reaction conditions, thereby improving yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)phenyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates.
Polymerization Reactions: It can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
2-(Methylthio)phenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)phenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (NCO) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to form ureas, carbamates, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Lacks the methylthio group, making it less reactive in certain reactions.
2-(Methylthio)phenyl isothiocyanate: Contains a thiocyanate group instead of an isocyanate group, leading to different reactivity and applications.
Uniqueness
2-(Methylthio)phenyl isocyanate is unique due to the presence of the methylthio group, which enhances its reactivity and allows for the formation of a wider range of derivatives compared to phenyl isocyanate .
Properties
IUPAC Name |
1-isocyanato-2-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXASSKJZYKJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371748 | |
Record name | 2-(Methylthio)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52260-30-7 | |
Record name | 2-(Methylthio)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isocyanato-2-(methylsulfanyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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